molecular formula C20H17F3N2O2 B2500039 N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034384-98-8

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2500039
CAS No.: 2034384-98-8
M. Wt: 374.363
InChI Key: KZSIUSREKMXVRT-UHFFFAOYSA-N
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Description

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a complex organic compound featuring a furan ring, a pyridine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki coupling reaction between 5-bromo-2-furancarboxaldehyde and 3-pyridylboronic acid in the presence of a palladium catalyst.

Next, the intermediate undergoes a reductive amination with 3-(4-(trifluoromethyl)phenyl)propanal to form the final product. The reaction conditions often include the use of a reducing agent such as sodium triacetoxyborohydride in an anhydrous solvent like dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound is explored for its use in the development of new materials with unique properties. Its incorporation into polymers or other materials can impart desirable characteristics such as increased stability or enhanced performance.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-methylphenyl)propanamide
  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-chlorophenyl)propanamide
  • N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-fluorophenyl)propanamide

Uniqueness

Compared to similar compounds, N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)17-6-3-14(4-7-17)5-8-19(26)25-12-15-10-16(13-24-11-15)18-2-1-9-27-18/h1-4,6-7,9-11,13H,5,8,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSIUSREKMXVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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